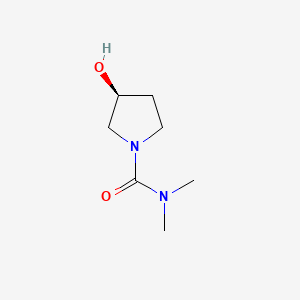

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

(3S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFCLBYZOKZQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202319 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-89-7 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

Hydroxylation: The introduction of the hydroxy group at the 3-position of the pyrrolidine ring is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or potassium permanganate.

Amidation: The final step involves the formation of the carboxamide group. This is typically achieved by reacting the hydroxylated pyrrolidine with dimethylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The carboxamide group can be reduced to amines using reducing agents such as lithium aluminum hydride or borane.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran, borane in tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxy group and carboxamide moiety enable the compound to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and their implications:

Stereochemical Effects: (S)- vs. (R)-Enantiomer

The enantiomeric pair (S and R) of 3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide demonstrates divergent biological activities. For example:

- Binding Affinity : The (S)-enantiomer may exhibit higher affinity for enzymes like hydroxysteroid dehydrogenases due to its spatial compatibility with chiral active sites, whereas the (R)-enantiomer shows reduced activity .

- Metabolic Stability : The (S)-form is more resistant to oxidative degradation in hepatic microsomal assays compared to the (R)-form .

Key Research Findings

- Stereoselectivity in Drug Design : The (S)-enantiomer is prioritized in antibiotic development due to its superior target engagement, as demonstrated in in vitro assays against E. coli .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) studies reveal that the (S)-form has a higher melting point (mp = 142–144°C) than the (R)-form (mp = 128–130°C), correlating with its crystalline stability .

- Industrial Scalability : The (S)-enantiomer’s synthesis is optimized for large-scale production via asymmetric catalysis, achieving >98% enantiomeric excess (ee) .

Biological Activity

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, also known as 3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.20 g/mol. The compound features a pyrrolidine ring, a hydroxyl group, and a carboxamide functional group that contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, modulating various biochemical pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with target enzymes, influencing their activity.

- Molecular Targeting : Research indicates that the compound may selectively interact with certain receptors or enzymes, leading to significant biological effects. Molecular docking studies have provided insights into these interactions, highlighting its potential as an enzyme inhibitor in therapeutic contexts .

Enzyme Inhibition Studies

Numerous studies have investigated the enzyme inhibitory properties of this compound:

- Case Study 1 : A study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

- Case Study 2 : Another investigation focused on the modulation of neurotransmitter receptors, indicating that the compound could influence neurological processes and may have implications for treating neurodegenerative diseases.

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

- Medicinal Chemistry : It serves as a building block for synthesizing new pharmaceutical agents with targeted biological activities.

- Organic Synthesis : Its reactivity makes it valuable in organic synthesis, contributing to the development of complex organic molecules .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | Stereoisomer | Different biological activity due to stereochemistry |

| N,N-Dimethylpyrrolidine-1-carboxamide | Lacks hydroxyl group | Different reactivity due to absence of hydroxyl |

| 3-Hydroxy-N-methylpyrrolidine-1-carboxamide | One less methyl group on nitrogen | Variations in chemical properties |

Q & A

Q. What are the optimal synthetic routes for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Chiral Precursor Utilization : Starting with (S)-pyrrolidin-3-ol to preserve stereochemistry. Boc (tert-butoxycarbonyl) protection is employed for the hydroxyl group to prevent undesired side reactions during carboxamide formation .

- Carboxamide Formation : Reacting the Boc-protected intermediate with dimethylamine under coupling agents like HATU or EDCI in anhydrous DMF.

- Deprotection : Acidic cleavage (e.g., TFA) removes the Boc group, yielding the final product.

Key Optimization Parameters : - Temperature (0–25°C for coupling reactions).

- Solvent choice (DMF or dichloromethane for solubility).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxyl at δ 1.8–2.2 ppm, carboxamide carbonyl at δ 165–170 ppm) .

- LC-MS : Validates molecular weight (MW: 188.23 g/mol) and purity (>95% by area-under-curve analysis) .

- Chiral HPLC : Distinguishes enantiomeric excess using columns like Chiralpak AD-H (hexane:isopropanol = 90:10) .

Q. What analytical techniques confirm the stereochemical configuration of the hydroxyl group?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignment by comparing experimental and computed spectra .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (e.g., using synchrotron radiation) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple concentrations to identify non-linear effects (e.g., hormesis).

- Target Engagement Studies : Use techniques like Surface Plasmon Resonance (SPR) to measure binding kinetics to proposed targets (e.g., enzymes or receptors) .

- Statistical Validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variation .

Q. What strategies mitigate racemization during synthesis or storage?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize thermal racemization .

- Protective Group Selection : Use sterically hindered groups (e.g., Boc) instead of acetyl to stabilize the chiral center .

- Storage Conditions : Store at -20°C in inert atmospheres (argon) to prevent hydrolytic degradation .

Q. How to design assays for evaluating target engagement in pharmacological studies?

- Methodological Answer :

- Molecular Docking : Predict binding modes using software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of proteins upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.